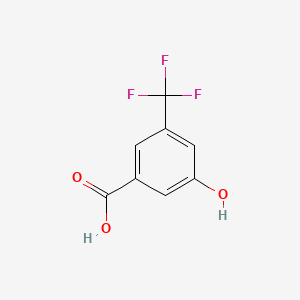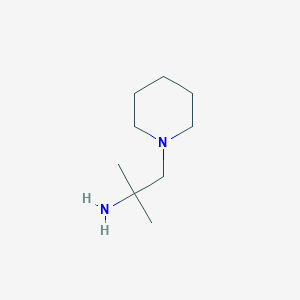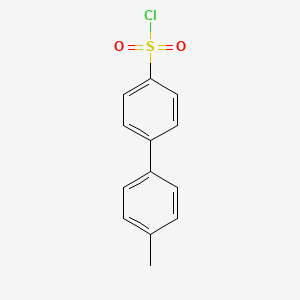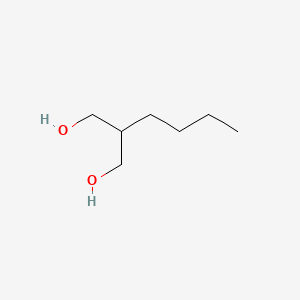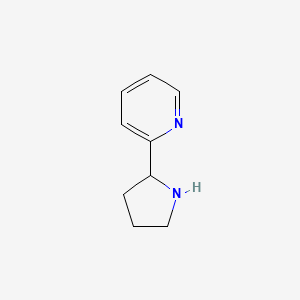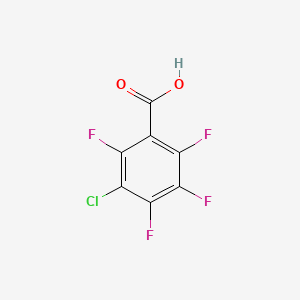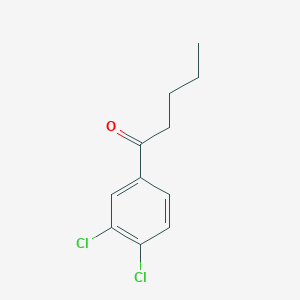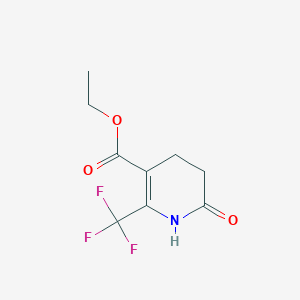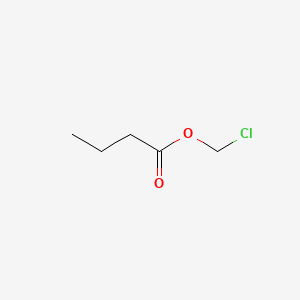
氯甲基丁酸酯
描述
Chloromethyl butyrate, with the chemical formula C5H9ClO2, is an organic compound that appears as a colorless liquid at room temperature. It is known for its pungent smell and is soluble in organic solvents such as ethanol and ether . This compound is used as an important intermediate in organic synthesis, particularly in the synthesis of compounds containing carboxyl groups .
科学研究应用
Chloromethyl butyrate has several applications in scientific research:
作用机制
Target of Action
Chloromethyl butyrate is an important organic intermediate used to synthesize substituted esters . It is used in the preparation of various compounds, including clevidipine, which incorporates a methoxymethyl ester, a function that is readily cleaved to the corresponding acid by serum esterases . Therefore, the primary targets of Chloromethyl butyrate are the enzymes involved in the esterification process.
Mode of Action
The mode of action of Chloromethyl butyrate involves its interaction with these enzymes. The compound is used in the alkylation of monoesters, where it acts as an alkylating agent . This process involves the transfer of the chloromethyl group from Chloromethyl butyrate to the monoester, resulting in the formation of a substituted ester .
Result of Action
The result of Chloromethyl butyrate’s action is the formation of substituted esters, which have various applications in the synthesis of other compounds . For instance, in the synthesis of clevidipine, Chloromethyl butyrate contributes to the formation of a methoxymethyl ester .
Action Environment
The action of Chloromethyl butyrate is influenced by various environmental factors. For instance, the efficiency of the esterification process can be affected by factors such as temperature, pH, and the presence of a catalyst . Furthermore, Chloromethyl butyrate is a flammable liquid and can cause burns of eyes, skin, and mucous membranes . Therefore, it should be handled with care, stored in a well-ventilated place, and kept away from heat, sparks, open flames, and hot surfaces .
准备方法
Synthetic Routes and Reaction Conditions: Chloromethyl butyrate can be synthesized by reacting chloroformic acid with n-butanol. During this reaction, chloroformic acid and n-butanol are esterified in the presence of an acidic catalyst to generate chloromethyl butyrate . Another method involves the use of tetrabutylammonium hydrogen sulfate and sodium bicarbonate in water, followed by the addition of chloromethyl butyrate .
Industrial Production Methods: In industrial settings, the production of chloromethyl butyrate typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and product quality.
化学反应分析
Types of Reactions: Chloromethyl butyrate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Esterification Reactions: It can be used to form esters with different alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as potassium carbonate (K2CO3) in dimethylformamide (DMF) are commonly used.
Esterification: Acidic catalysts are used to facilitate the esterification process.
Major Products:
Substituted Esters: These are formed when chloromethyl butyrate reacts with nucleophiles.
Alcohol Derivatives: Formed through esterification reactions with various alcohols.
相似化合物的比较
Chloromethyl butyrate can be compared with other esters such as:
Methyl Butyrate: Known for its pleasant smell and used in flavorings and fragrances.
Ethyl Acetate: Commonly used as a solvent in various industrial applications.
Isopropyl Butyrate: Used in the production of perfumes and as a flavoring agent.
Uniqueness: Chloromethyl butyrate is unique due to its reactivity and versatility as an intermediate in organic synthesis. Its ability to participate in various chemical reactions makes it valuable in the synthesis of a wide range of compounds.
属性
IUPAC Name |
chloromethyl butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO2/c1-2-3-5(7)8-4-6/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDPZFQLKFUONAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369328 | |
| Record name | Chloromethyl butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33657-49-7 | |
| Record name | Chloromethyl butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | chloromethyl butanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary role of chloromethyl butyrate in clevidipine butyrate synthesis?
A1: Chloromethyl butyrate serves as a crucial reagent in the final step of clevidipine butyrate synthesis. It reacts with the deprotonated carboxylic acid group of a clevidipine precursor, 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic acid monomethyl ester, to form the final clevidipine butyrate molecule. [, , , ]
Q2: Are there alternative synthetic routes to clevidipine butyrate that don't involve chloromethyl butyrate?
A2: While the provided research focuses on utilizing chloromethyl butyrate, one study outlines a different approach. This method involves hydrogenating a clevidipine precursor, 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxy methyl-5-aromatic ring substituted methyl carboxylate, followed by reaction with chloromethyl butyrate. [] This suggests that alternative synthetic pathways might exist, potentially employing different starting materials or reagents.
Q3: How does the use of chloromethyl butyrate impact the overall yield of clevidipine butyrate synthesis?
A3: Research indicates that the overall yield of clevidipine butyrate, when using chloromethyl butyrate in the final step, can reach up to 59% depending on the specific synthetic route and conditions. [] Another study reported a slightly lower yield of 44%. [] These findings suggest that while chloromethyl butyrate contributes to a reasonable yield, optimizing reaction conditions remains crucial for maximizing efficiency.
Q4: Are there any specific catalysts or reaction conditions that improve the efficiency of the reaction involving chloromethyl butyrate?
A4: Yes, research suggests that the presence of an alkaline substance and an iodide catalyst can enhance the reaction between the clevidipine precursor and chloromethyl butyrate. [] Additionally, specific solvents, such as dichloromethane, acetone, or mixtures thereof, have been shown to be effective in facilitating the reaction with chloromethyl butyrate. []
Q5: Are there any environmental concerns associated with the use of chloromethyl butyrate in clevidipine butyrate synthesis?
A5: While the provided research does not explicitly address the environmental impact of chloromethyl butyrate, it highlights the use of alumina-supported inorganic alkali as a catalyst in one synthetic route. This approach is presented as a cleaner alternative compared to traditional organic or inorganic alkali catalysts, suggesting a focus on minimizing environmental impact during synthesis. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Chloro-6-fluorobenzo[b]thiophene-2-carbonyl chloride](/img/structure/B1586433.png)
